molecular formula C12H22N2O3 B1518262 3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid CAS No. 1153299-35-4

3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid

Cat. No.: B1518262
CAS No.: 1153299-35-4
M. Wt: 242.31 g/mol
InChI Key: PZXGPUHHMFWQBF-UHFFFAOYSA-N
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Description

“3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid” is a chemical compound used in scientific research . Its applications range from drug development to understanding molecular interactions.


Molecular Structure Analysis

The molecular weight of “this compound” is 242.32 . The IUPAC name is 4-[(1-ethyl-4-piperidinyl)(methyl)amino]-4-oxobutanoic acid . The InChI code is 1S/C12H22N2O3/c1-3-14-8-6-10(7-9-14)13(2)11(15)4-5-12(16)17/h10H,3-9H2,1-2H3,(H,16,17) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 242.32 . The compound’s IUPAC name is 4-[(1-ethyl-4-piperidinyl)(methyl)amino]-4-oxobutanoic acid . The InChI code is 1S/C12H22N2O3/c1-3-14-8-6-10(7-9-14)13(2)11(15)4-5-12(16)17/h10H,3-9H2,1-2H3,(H,16,17) .

Scientific Research Applications

Odor Detection and Aromatic Compounds

A study by Miyazawa et al. (2009) explored the odor detection of mixtures of homologous carboxylic acids, including interactions with various odorants differing significantly in structure and odor character. This research might provide insights into the sensory properties of similar carbamoyl propanoic acids, given the structural similarity and potential for interaction with other compounds in sensory applications (Miyazawa et al., 2009).

Pharmacokinetics and Drug Development

Kinetic modeling of N-[11C]Methylpiperidin-4-yl propionate by Koeppe et al. (1999) evaluated an irreversible positron emission tomography tracer for measuring acetylcholinesterase activity in the human brain. This study's focus on a piperidinyl compound's pharmacokinetics and its application in neuroimaging could provide valuable context for understanding the metabolic and functional properties of related compounds in scientific research (Koeppe et al., 1999).

Metabolism and Excretion

Research on GSK2251052, a novel boron-containing antibiotic, by Bowers et al. (2013), elucidated its metabolism and disposition in humans. Although not directly related, the study's methodology and findings on metabolism pathways could be relevant to understanding how similar compounds, such as "3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid," are metabolized and excreted in human subjects (Bowers et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s difficult to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the pathways in which they play a role and understand how the compound’s interaction with these targets affects these pathways.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and carries out its functions . .

Properties

IUPAC Name

4-[(1-ethylpiperidin-4-yl)-methylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-14-8-6-10(7-9-14)13(2)11(15)4-5-12(16)17/h10H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXGPUHHMFWQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N(C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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